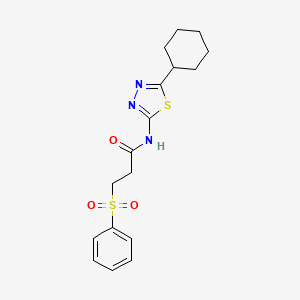
3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a benzenesulfonyl group, a cyclohexyl-substituted thiadiazole ring, and a propanamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride.
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the intermediate with propanoyl chloride or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the benzenesulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group or the amide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole or benzenesulfonyl groups.
Reduction: Reduced forms of the sulfonyl or amide groups.
Substitution: Substituted derivatives at the aromatic or thiadiazole rings.
Scientific Research Applications
3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the cyclohexyl group, which may impart different steric and electronic properties compared to similar compounds
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O3S2/c21-15(11-12-25(22,23)14-9-5-2-6-10-14)18-17-20-19-16(24-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21) |
InChI Key |
QZWPIWAPPZTLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















